molecular formula C20H22ClN5O2S B12182576 4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide

4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide

Cat. No.: B12182576
M. Wt: 431.9 g/mol
InChI Key: VJANLSHKFNPPCQ-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a diazepane ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the diazepane ring, and the attachment of the sulfonamide group. Common synthetic routes may include:

    Formation of Quinoxaline Core: This step often involves the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions.

    Introduction of Diazepane Ring: The diazepane ring can be introduced through nucleophilic substitution reactions, where a suitable precursor reacts with a halogenated quinoxaline derivative.

    Attachment of Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives.

Scientific Research Applications

4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and affecting downstream cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide is unique due to its combination of a quinoxaline core, diazepane ring, and sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22ClN5O2S

Molecular Weight

431.9 g/mol

IUPAC Name

4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H22ClN5O2S/c1-25-11-4-12-26(14-13-25)20-19(22-17-5-2-3-6-18(17)23-20)24-29(27,28)16-9-7-15(21)8-10-16/h2-3,5-10H,4,11-14H2,1H3,(H,22,24)

InChI Key

VJANLSHKFNPPCQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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